3-Fluoro-4-(2-hydroxyphenoxy)benzamide
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Overview
Description
3-Fluoro-4-(2-hydroxyphenoxy)benzamide is an organic compound with the molecular formula C13H10FNO3. It is a benzamide derivative that features a fluorine atom and a hydroxyphenoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-hydroxyphenoxy)benzamide typically involves the condensation of 3-fluorobenzoic acid with 2-hydroxyphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using more efficient catalysts and solvents. Ultrasonic irradiation and the use of solid acid catalysts like diatomite earth@IL/ZrCl4 have been reported to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-hydroxyphenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Fluoro-4-(2-oxophenoxy)benzamide.
Reduction: 3-Fluoro-4-(2-hydroxyphenoxy)benzylamine.
Substitution: 3-Methoxy-4-(2-hydroxyphenoxy)benzamide.
Scientific Research Applications
3-Fluoro-4-(2-hydroxyphenoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-hydroxyphenoxy)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzamide
- 3-Fluoro-4-(4-(2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
3-Fluoro-4-(2-hydroxyphenoxy)benzamide is unique due to the presence of both a fluorine atom and a hydroxyphenoxy group, which impart specific chemical and biological properties. These functional groups make it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H10FNO3 |
---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
3-fluoro-4-(2-hydroxyphenoxy)benzamide |
InChI |
InChI=1S/C13H10FNO3/c14-9-7-8(13(15)17)5-6-11(9)18-12-4-2-1-3-10(12)16/h1-7,16H,(H2,15,17) |
InChI Key |
QPRLDDUZJVXUMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=C(C=C(C=C2)C(=O)N)F |
Origin of Product |
United States |
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